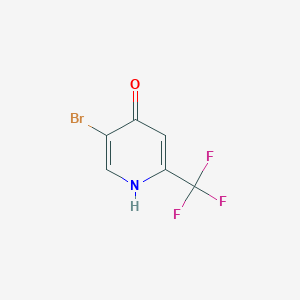

5-Bromo-2-(trifluoromethyl)pyridin-4-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-(trifluoromethyl)-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3NO/c7-3-2-11-5(1-4(3)12)6(8,9)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYQXVGBZRSUGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C(C1=O)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801277652 | |

| Record name | 5-Bromo-2-(trifluoromethyl)-4-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801277652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196156-74-7 | |

| Record name | 5-Bromo-2-(trifluoromethyl)-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196156-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(trifluoromethyl)-4-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801277652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-(trifluoromethyl)pyridin-4-ol: A Privileged Scaffold for Drug Discovery

This technical guide provides a comprehensive overview of 5-Bromo-2-(trifluoromethyl)pyridin-4-ol (CAS Number: 1196156-74-7), a key building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical identity, physicochemical properties, plausible synthetic routes with mechanistic insights, and its significant potential in the landscape of modern medicinal chemistry.

Introduction: The Significance of the Pyridinone Scaffold

The pyridinone core is recognized as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[1][2] The strategic incorporation of a trifluoromethyl group (-CF3) can enhance a molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable modification in drug design. The bromine atom further serves as a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions. This compound, therefore, represents a convergence of these key structural features, positioning it as a highly valuable intermediate for the synthesis of novel therapeutic agents.[3][4]

Chemical Identity and Physicochemical Properties

This compound exists in a tautomeric equilibrium with its keto form, 5-Bromo-2-(trifluoromethyl)-1H-pyridin-4-one.[5][6] This equilibrium is a critical consideration for its reactivity and biological interactions.

Diagram 1: Tautomeric Equilibrium

Caption: Proposed synthesis of this compound.

Step-by-Step Synthetic Protocol (Proposed)

This protocol is based on the known reactivity of 5-Bromo-2-(trifluoromethyl)pyridine, where regioselective C-4 deprotonation is possible. [7] Step 1: Synthesis of 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid [8]

-

Reaction Setup: To a solution of 5-Bromo-2-(trifluoromethyl)pyridine in anhydrous THF at -78 °C under an inert atmosphere (e.g., Argon), add a solution of Lithium diisopropylamide (LDA) dropwise.

-

Deprotonation: Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation at the C-4 position. The choice of LDA is critical here due to its strong basicity and steric hindrance, which favors deprotonation at the kinetically accessible C-4 position.

-

Carboxylation: Bubble dry carbon dioxide gas through the solution for 2-3 hours while maintaining the temperature at -78 °C.

-

Work-up: Quench the reaction with aqueous HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid.

Step 2: Conversion to this compound

A potential route from the carboxylic acid to the desired pyridin-4-ol could involve a Curtius rearrangement to an intermediate amine, followed by hydrolysis.

-

Activation: Convert the carboxylic acid to an acyl azide. A common method is to react the carboxylic acid with diphenylphosphoryl azide (DPPA) in the presence of a base (e.g., triethylamine) in an inert solvent like toluene.

-

Rearrangement: Heat the reaction mixture to induce the Curtius rearrangement, forming an isocyanate intermediate. Trapping this with tert-butanol will yield a Boc-protected amine.

-

Hydrolysis: Deprotection of the Boc-amine under acidic conditions would yield the corresponding aminopyridine. Subsequent diazotization and hydrolysis could potentially yield the desired pyridin-4-ol.

Reactivity and Synthetic Utility

The reactivity of this compound is dictated by its key functional groups:

-

The Bromine Atom: This is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents at the 5-position.

-

The Pyridin-4-ol Moiety: The hydroxyl group can be alkylated or acylated. It also influences the electronics of the pyridine ring.

-

The Trifluoromethyl Group: This strongly electron-withdrawing group activates the pyridine ring towards nucleophilic aromatic substitution.

Diagram 3: Synthetic Utility Workflow

Caption: Key synthetic transformations of this compound.

Applications in Medicinal Chemistry

Pyridinone-containing compounds have a broad spectrum of pharmacological activities. [1][2]The unique combination of substituents in this compound makes it an attractive starting material for the synthesis of inhibitors for various biological targets, including kinases and other enzymes. The trifluoromethyl group can enhance binding to protein targets, while the pyridinone core can act as a hydrogen bond donor and acceptor. [3]The bromine atom allows for the exploration of structure-activity relationships (SAR) by introducing diverse chemical groups.

Safety and Handling

As with any halogenated and trifluoromethylated heterocyclic compound, this compound should be handled with appropriate safety precautions. Based on data for structurally similar compounds, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. [9][10] Recommended Personal Protective Equipment (PPE):

-

Safety glasses with side shields

-

Chemical-resistant gloves

-

Laboratory coat

-

Use in a well-ventilated area or a fume hood

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its trifluoromethyl and bromo substituents, combined with the privileged pyridinone core, provide a powerful platform for the development of novel, biologically active compounds. A clear understanding of its synthesis, reactivity, and physicochemical properties is essential for harnessing its full potential in drug discovery and development.

References

-

Sunway Pharm Ltd. 5-bromo-2-(trifluoromethyl)-1H-pyridin-4-one. [Link]

-

5-bromo-2-(trifluoromethyl)-1H-pyridin-4-one. [Link]

-

PubChem. 5-Bromo-2-(trifluoromethoxy)pyridine. [Link]

-

PubMed Central. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

-

J&K Scientific. 5-Bromo-3-(trifluoromethyl)pyridin-2-ol. [Link]

-

Frontiers in Chemistry. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

-

PubMed. Pyridones in drug discovery: Recent advances. [Link]

-

ResearchGate. Pyridones in drug discovery: Recent advances. [Link]

-

PubMed Central. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

-

PubChem. 6-Bromo-4-(trifluoromethyl)-3-pyridinol. [Link]

-

PubChem. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine. [Link]

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 3. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5-bromo-2-(trifluoromethyl)-1H-pyridin-4-one - CAS:1196156-74-7 - Sunway Pharm Ltd [3wpharm.com]

- 6. labsolu.ca [labsolu.ca]

- 7. 5-溴-2-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid | [frontierspecialtychemicals.com]

- 9. 5-Bromo-2-(trifluoromethoxy)pyridine | C6H3BrF3NO | CID 45789785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1227494-05-4|4-Bromo-5-(trifluoromethyl)pyridin-2-ol|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-(trifluoromethyl)pyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-(trifluoromethyl)pyridin-4-ol is a halogenated and trifluoromethyl-substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. The strategic placement of a bromine atom, a trifluoromethyl group, and a hydroxyl group on the pyridine core imparts a unique combination of electronic and steric properties, making it a valuable scaffold for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related isomers, established theoretical principles, and high-quality computational predictions. Furthermore, it offers detailed, adaptable experimental protocols for its synthesis and the empirical determination of its key physicochemical characteristics, empowering researchers to effectively utilize this compound in their research and development endeavors.

Introduction: The Chemical and Biological Significance

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core structure of numerous blockbuster drugs. The introduction of a trifluoromethyl (-CF3) group is a widely employed strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. The -CF3 group is a strong electron-withdrawing group, which can significantly modulate the pKa of nearby functionalities.[1] Concurrently, the bromine atom at the 5-position serves as a versatile synthetic handle for a variety of cross-coupling reactions, such as Suzuki and Stille couplings, enabling the facile introduction of molecular diversity.

The 4-hydroxyl group is of particular importance as it can act as both a hydrogen bond donor and acceptor. Crucially, pyridin-4-ols exist in a tautomeric equilibrium with their corresponding pyridin-4(1H)-one form. This equilibrium is highly sensitive to the solvent, pH, and the nature of other substituents on the ring, profoundly influencing the molecule's solubility, crystal packing, and interactions with biological targets. Understanding and controlling this tautomerism is a key consideration for any research involving this class of compounds.

Core Physicochemical Data

The precise experimental determination of the physicochemical properties of this compound is not extensively documented in publicly available literature. The data presented below is a combination of information for closely related isomers and computationally predicted values to serve as a baseline for experimental design.

| Property | Value (Predicted/Estimated) | Notes and Key Considerations |

| IUPAC Name | This compound | |

| Molecular Formula | C₆H₃BrF₃NO | |

| Molecular Weight | 241.99 g/mol | |

| Canonical SMILES | C1=C(C(=O)NC=C1C(F)(F)F)Br | Represents the pyridin-4(1H)-one tautomer. |

| Melting Point | 180-200 °C (Estimated) | Based on related substituted pyridinols. The melting point will be significantly influenced by the crystalline form, which is dependent on the dominant tautomer in the solid state. |

| Boiling Point | > 300 °C (Predicted) | High boiling point is expected due to hydrogen bonding capabilities and polarity. |

| pKa (acidic) | ~6.5 - 7.5 (Predicted) | The pKa of the hydroxyl group is influenced by the electron-withdrawing trifluoromethyl group. This value is crucial for understanding its ionization state at physiological pH. Online prediction tools can provide estimates.[2][3] |

| Aqueous Solubility | Low (Predicted) | Expected to have low aqueous solubility, which will be pH-dependent. Solubility is predicted to be higher at pH values above the pKa. Online prediction tools can offer quantitative estimates.[4][5] |

| LogP | 1.5 - 2.5 (Predicted) | The trifluoromethyl group increases lipophilicity, while the hydroxyl/keto group contributes to polarity. The LogP will be influenced by the tautomeric equilibrium. |

Tautomerism: The Duality of Pyridin-4-ols

A critical aspect of the chemistry of this compound is its existence as a mixture of two tautomeric forms in equilibrium: the enol form (pyridin-4-ol) and the keto form (pyridin-4(1H)-one).

Caption: Keto-enol tautomerism of this compound.

The position of this equilibrium is a determining factor for the compound's properties and is influenced by several factors:

-

Solvent Polarity: Polar solvents tend to favor the more polar keto tautomer, while non-polar solvents can shift the equilibrium towards the enol form.

-

Physical State: In the solid state, the keto form is often more stable due to favorable intermolecular hydrogen bonding, leading to more stable crystal lattice arrangements. In the gas phase, the enol form may be favored.

-

Substituent Effects: The electron-withdrawing nature of the trifluoromethyl group can influence the relative stabilities of the two tautomers.

The presence of both tautomers can complicate purification and characterization. For instance, it is common to observe two sets of peaks in NMR spectra or multiple spots on a TLC plate, which can be mistaken for impurities.

Experimental Protocols

The following sections detail proposed experimental methodologies for the synthesis and determination of key physicochemical properties of this compound. These protocols are based on established chemical principles and procedures for analogous compounds.

Caption: General experimental workflow for synthesis and characterization.

Synthesis: A Multi-component Approach

A plausible and flexible route to highly substituted pyridin-4-ols, adaptable for the synthesis of this compound, is a three-component reaction involving a lithiated alkoxyallene, a nitrile, and a carboxylic acid.

Proposed Synthetic Route:

-

Preparation of the Lithiated Alkoxyallene: Methoxyallene is treated with a strong base like n-butyllithium at low temperatures (-78 °C) in an inert solvent such as tetrahydrofuran (THF) to generate the lithiated species.

-

Reaction with Nitrile: Trifluoroacetonitrile (CF₃CN) is then added to the reaction mixture.

-

Addition of Carboxylic Acid: 3-Bromo-2,2-difluoro-2-(fluorosulfonyl)acetic acid or a similar electrophilic bromine source followed by a suitable carboxylic acid is introduced to facilitate the cyclization and incorporation of the bromine atom.

-

Work-up and Cyclization: The reaction is warmed to room temperature, followed by an acidic work-up which promotes the cyclization to the pyridin-4-ol ring system.

-

Purification: The crude product, which exists as a tautomeric mixture, can be challenging to purify by standard column chromatography due to its polarity. One effective strategy is to convert the mixture to a less polar derivative, such as a nonaflate, for easier purification, followed by deprotection.

pKa Determination (Potentiometric Titration)

Principle: This method involves titrating a solution of the compound with a standardized acid or base and monitoring the pH. The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal (the half-equivalence point).

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

A precisely weighed amount of this compound is dissolved in a known volume of a suitable solvent. Due to low aqueous solubility, a co-solvent system (e.g., water/methanol or water/DMSO) may be necessary.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.

Solubility Determination (Shake-Flask Method)

Principle: The shake-flask method is the gold standard for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound with a solvent and then measuring the concentration of the dissolved compound.[6]

Apparatus:

-

Shaking incubator or wrist-action shaker

-

Centrifuge or filtration apparatus

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, buffer solutions at various pH values) in a sealed vial.

-

The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is separated from the excess solid by centrifugation or filtration.

-

The concentration of the compound in the clear supernatant or filtrate is determined using a validated analytical method, such as HPLC with a standard calibration curve.

Spectroscopic Characterization

4.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for structural elucidation and for studying the tautomeric equilibrium.

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a co-solvent).

-

Filter the solution through a pipette with a cotton or glass wool plug into a clean NMR tube.

Expected Spectral Features:

-

¹H NMR: The presence of two distinct sets of aromatic proton signals would be a strong indicator of the keto-enol tautomerism. The chemical shifts and coupling constants will be characteristic of the substituted pyridine ring. The hydroxyl proton (enol form) or the N-H proton (keto form) may be observable, often as a broad signal.

-

¹³C NMR: The spectrum will show distinct signals for the carbon atoms in the pyridine ring. The chemical shift of the C4 carbon will be significantly different for the enol (C-OH) and keto (C=O) forms.

-

¹⁹F NMR: A singlet corresponding to the -CF₃ group is expected.

4.4.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule and can provide evidence for the dominant tautomer.

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is convenient. A small amount of the solid is placed directly on the ATR crystal.

-

Alternatively, a KBr pellet can be prepared.

Expected Spectral Features:

-

Enol Form: A broad O-H stretching band around 3200-3600 cm⁻¹ and C=C/C=N stretching vibrations in the 1500-1650 cm⁻¹ region.

-

Keto Form: A strong C=O stretching band around 1650-1700 cm⁻¹ and an N-H stretching band around 3300-3500 cm⁻¹.

Conclusion

This compound is a compound with significant potential in the development of novel therapeutics and agrochemicals. Its utility is, however, intrinsically linked to a thorough understanding of its physicochemical properties, particularly its tautomeric behavior. This guide has provided a foundational understanding of these properties, drawing upon data from related structures and computational predictions. The detailed experimental protocols offer a practical framework for researchers to synthesize and characterize this molecule, thereby enabling its effective application in discovery programs. As with any compound where direct experimental data is scarce, the predictive values presented herein should be used as a guide for experimental design, with empirical validation being a critical step in the research workflow.

References

-

Rowan. (n.d.). Rowan's Free Online pKa Calculator. Retrieved January 19, 2026, from [Link]

- Reissig, H.-U., & Zimmer, R. (2007). Synthesis and Reactivity of Pyridin-4-ols Based on the Three-Component Reaction of Alkoxyallenes, Nitriles and Carboxylic Acids. Arkivoc, 2007(5), 16-33.

-

CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved January 19, 2026, from [Link]

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

- Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of medicinal chemistry, 43(20), 3714–3717.

-

Quandle Labs. (n.d.). Protein-Sol Online Tool in Choppr. Retrieved January 19, 2026, from [Link]

-

Chemaxon. (n.d.). Calculators & Predictors. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2018). Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense?. Retrieved January 19, 2026, from [Link]

-

Sorkun, M. C., Koelman, J. M. V. A., & Er, S. (2020). AqSolPred-web: Online solubility prediction tool. Retrieved January 19, 2026, from [Link]

-

XunDrug. (n.d.). MolGpKa. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 5-Bromo-2-(trifluoromethoxy)pyridine. Retrieved January 19, 2026, from [Link]

-

PubMed. (2023). Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. Retrieved January 19, 2026, from [Link]

-

Royal Society of Chemistry. (2020). N-(4H-1,2,4-Triazol-4-yl)imines as a building block for the synthesis of substituted pyridines. Retrieved January 19, 2026, from [Link]

-

PubMed Central. (2017). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Retrieved January 19, 2026, from [Link]

-

Royal Society of Chemistry. (2021). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Retrieved January 19, 2026, from [Link]

-

ACS Publications. (2021). Synthesis of 5,5,6-Fused Tricyclic Lactones: Stereocontrol of Three Consecutive Stereocenters. Retrieved January 19, 2026, from [Link]

-

PubMed Central. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved January 19, 2026, from [Link]

-

PubMed. (2012). A general and regioselective synthesis of 5-trifluoromethyl-pyrazoles. Retrieved January 19, 2026, from [Link]

-

AiFanChem. (n.d.). 5-Bromo-2-methoxy-4-(trifluoromethyl)pyridine. Retrieved January 19, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 2-Bromo-6-nitro-4-(trifluoromethyl)pyridine. Retrieved January 19, 2026, from [Link]

-

PubMed Central. (2021). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Retrieved January 19, 2026, from [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 3. MolGpKa [xundrug.cn]

- 4. chemaxon.com [chemaxon.com]

- 5. GitHub - mcsorkun/AqSolPred-web: Online solubility prediction tool (streamlit) that runs the top-performing ML model (AqSolPred). [github.com]

- 6. 109919-32-6 | 5-Bromo-4-(trifluoromethyl)pyridin-2-ol - Moldb [moldb.com]

Spectroscopic Characterization of 5-Bromo-2-(trifluoromethyl)pyridin-4-ol: A Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize the novel heterocyclic compound, 5-Bromo-2-(trifluoromethyl)pyridin-4-ol. This molecule is of significant interest to researchers in medicinal chemistry and materials science due to its unique combination of a pyridine core, a bromine atom, a trifluoromethyl group, and a hydroxyl functionality. Understanding its spectroscopic signature is paramount for confirming its identity, assessing its purity, and elucidating its structure-activity relationships.

This guide is designed for researchers, scientists, and drug development professionals, offering in-depth analysis and practical insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The information presented herein is a synthesis of established spectroscopic principles and data from closely related analogues, providing a robust framework for the analysis of this specific molecule.

Molecular Structure and Spectroscopic Overview

This compound possesses a distinct substitution pattern on the pyridine ring that gives rise to a unique spectroscopic fingerprint. The electron-withdrawing nature of the trifluoromethyl group and the bromine atom, combined with the electron-donating and hydrogen-bonding capabilities of the hydroxyl group, creates a complex electronic environment that is reflected in its spectral data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the chemical environment of each nucleus.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring, and a broad signal for the hydroxyl proton.

| Proton (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.0 - 7.3 | Singlet (s) | N/A |

| H-6 | 8.0 - 8.3 | Singlet (s) | N/A |

| OH | 5.0 - 7.0 | Broad Singlet (br s) | N/A |

Causality Behind Predictions:

-

H-3 and H-6 Singlets: Due to the substitution pattern, the protons at the 3 and 6 positions lack adjacent proton neighbors, resulting in singlet signals.

-

Chemical Shift of H-6: The proton at the 6-position is deshielded by the adjacent electronegative nitrogen atom, causing its resonance to appear at a higher chemical shift (downfield).

-

Chemical Shift of H-3: The proton at the 3-position is influenced by the electron-withdrawing trifluoromethyl group at the 2-position, but to a lesser extent than H-6's proximity to nitrogen.

-

Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It is expected to be a broad signal that can be confirmed by a D₂O exchange experiment, where the peak would disappear.[1]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on all six carbon atoms in the pyridine ring and the carbon of the trifluoromethyl group.

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) | Quartet (q) due to ¹J(C-F) (Hz) |

| C-2 | 145 - 150 (q) | ~35 |

| C-3 | 115 - 120 | N/A |

| C-4 | 160 - 165 | N/A |

| C-5 | 110 - 115 | N/A |

| C-6 | 140 - 145 | N/A |

| CF₃ | 120 - 125 (q) | ~275 |

Causality Behind Predictions:

-

Quaternary Carbons: C-2, C-4, and C-5 are quaternary carbons and will typically show lower intensity signals.

-

C-F Coupling: The carbons attached to or near the trifluoromethyl group (C-2 and the CF₃ carbon itself) will appear as quartets due to coupling with the three fluorine atoms. The one-bond C-F coupling (¹J(C-F)) is significantly larger than the two-bond coupling (²J(C-F)).[2]

-

Chemical Shifts: The chemical shifts are influenced by the electronegativity of the substituents. The carbon bearing the hydroxyl group (C-4) is expected to be significantly deshielded. The carbon attached to the bromine (C-5) will also be influenced by the heavy atom effect.

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is a simple yet informative tool for confirming the presence of the trifluoromethyl group.

| Fluorine (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CF₃ | -65 to -70 | Singlet (s) |

Causality Behind Predictions:

-

Chemical Shift: The chemical shift of the CF₃ group is characteristic for trifluoromethylpyridines.[3]

-

Singlet: In the absence of other fluorine atoms, the three equivalent fluorine atoms of the CF₃ group will appear as a singlet in the proton-decoupled ¹⁹F NMR spectrum.

Experimental Protocol for NMR Analysis

Caption: General workflow for NMR analysis.

A detailed protocol for acquiring high-quality NMR spectra would involve dissolving 5-10 mg of this compound in a suitable deuterated solvent, such as DMSO-d₆, which can solubilize the compound and allow for the observation of the hydroxyl proton.[4] Spectra should be acquired on a spectrometer with a field strength of at least 400 MHz for ¹H.[2]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. The spectrum is expected to be dominated by vibrations of the pyridine ring, the C-F bonds of the trifluoromethyl group, and the O-H bond of the hydroxyl group.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3200 - 3500 | O-H stretch (hydrogen-bonded) | Broad, Strong |

| 3000 - 3100 | Aromatic C-H stretch | Medium |

| 1600 - 1650 | C=C and C=N ring stretching | Medium to Strong |

| 1100 - 1300 | C-F stretch | Strong |

| ~1050 | C-O stretch | Medium |

| 500 - 600 | C-Br stretch | Weak to Medium |

Causality Behind Predictions:

-

O-H Stretch: The broadness of the O-H stretching band is a hallmark of intermolecular hydrogen bonding.[5]

-

Aromatic C-H Stretch: These vibrations are characteristic of the pyridine ring.[6]

-

Ring Stretching: The double bond character within the aromatic ring gives rise to characteristic stretching vibrations.

-

C-F Stretch: The highly polar C-F bonds of the trifluoromethyl group result in very strong absorption bands.

-

C-Br Stretch: The C-Br stretching vibration is typically found in the fingerprint region at lower wavenumbers.

Experimental Protocol for IR Spectroscopy

Caption: General workflow for ESI-MS analysis.

For a polar molecule like this compound, Electrospray Ionization (ESI) would be a suitable ionization technique. The sample is dissolved in a solvent such as methanol or acetonitrile and introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. [7]

Conclusion

The spectroscopic characterization of this compound provides a detailed picture of its molecular structure. The predicted NMR, IR, and MS data, based on established principles and analysis of related compounds, offer a robust guide for researchers working with this molecule. The experimental protocols outlined provide a starting point for obtaining high-quality data. This comprehensive spectroscopic analysis is a critical step in the journey of developing new chemical entities for various applications.

References

- Supporting Information for a relevant publication providing NMR data for similar compounds.

-

Adeel, M., et al. (2012). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2654. Available at: [Link]

-

Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Available at: [Link]

-

Journal of Indian Research. (n.d.). Infrared Absorption Spectra of 5-Bromo-2-3-dihydroxy Pyridine. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

-

PubChem. (n.d.). 5-Bromo-2-(trifluoromethoxy)pyridine. Available at: [Link]

-

LibreTexts. (2020). 13.4: Spectroscopy of Alcohols. Available at: [Link]

-

ERIC. (n.d.). Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited. Available at: [Link]

-

ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]

-

PLOS One. (2018). Experimental and computational studies on a protonated 2-pyridinyl moiety and its switchable effect for the design of thermolytic devices. Available at: [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

-

ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Available at: [Link]

-

ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Available at: [Link]

-

University of Arizona. (n.d.). 19Flourine NMR. Available at: [Link]

-

National Institutes of Health. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Available at: [Link]

-

MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

-

YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Available at: [Link]

-

YouTube. (2023). FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols. Available at: [Link]

-

LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

-

International Journal of Multidisciplinary Research and Development. (n.d.). Studying the composition of alcohols using IR spectroscopy. Available at: [Link]

-

ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... Available at: [Link]

-

YouTube. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Available at: [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. ERIC - EJ1003056 - Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited, Journal of Chemical Education, 2012-Nov [eric.ed.gov]

- 5. youtube.com [youtube.com]

- 6. jir.mewaruniversity.org [jir.mewaruniversity.org]

- 7. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of 5-Bromo-2-(trifluoromethyl)pyridin-4-ol: A Technical Guide for Drug Development Professionals

Preamble: Charting a Course for a Novel Pyridinol Derivative

In the intricate world of pharmaceutical development, understanding the solubility of an active pharmaceutical ingredient (API) is not merely a preliminary step; it is a cornerstone of rational drug design, formulation, and ultimately, therapeutic efficacy. This guide focuses on 5-Bromo-2-(trifluoromethyl)pyridin-4-ol, a novel pyridinol derivative with potential applications in medicinal chemistry. As is common with new chemical entities, publicly available, empirical data on its physicochemical properties, particularly solubility, is scarce.

Therefore, this document deviates from a simple data sheet. Instead, it serves as an in-depth technical guide for the modern researcher. We will navigate the essential question of solubility not by presenting pre-existing answers, but by equipping you with the theoretical framework and field-proven experimental protocols to determine and predict the solubility of this compound in various organic solvents. This guide is structured to empower you, the scientist, with the expertise to generate reliable solubility data, interpret it within a meaningful context, and make informed decisions in your research and development pipeline.

Section 1: Physicochemical Profile of this compound

Molecular Structure:

-

Formula: C₆H₃BrF₃NO

-

Molecular Weight: 257.99 g/mol

-

Core Structure: A pyridine ring, which is aromatic and possesses a nitrogen atom capable of hydrogen bonding.

-

Substituents:

-

Bromo group (-Br): Increases molecular weight and hydrophobicity.

-

Trifluoromethyl group (-CF₃): A strong electron-withdrawing group that can influence the acidity of the hydroxyl group and adds to the molecule's hydrophobicity.

-

Hydroxyl group (-OH): Capable of both donating and accepting hydrogen bonds, suggesting potential solubility in protic solvents. This group also introduces acidic properties.

-

Predicted Physicochemical Parameters:

Due to the absence of direct experimental data, computational models and data from closely related isomers are utilized to provide a working baseline. It is imperative that these predicted values are experimentally verified.

| Parameter | Predicted Value/Range | Significance in Solubility |

| Melting Point (°C) | ~150 - 180 | Higher melting points often correlate with lower solubility due to stronger crystal lattice energy. |

| pKa | ~5 - 7 | The acidity of the pyridin-4-ol moiety will dictate its ionization state in different pH environments, significantly impacting solubility in protic or buffered media. |

| LogP | ~2.0 - 3.0 | This value suggests a moderate lipophilicity, indicating that the compound will likely favor organic solvents over water, but may still possess some aqueous solubility.[1][2] |

Note: These values are estimations based on computational tools and data from similar structures and should be confirmed experimentally.

Section 2: Theoretical Prediction of Solubility: The Hansen Solubility Parameters (HSP) Approach

Before embarking on extensive experimental work, theoretical models can provide invaluable guidance in solvent selection. The Hansen Solubility Parameters (HSP) model is a powerful tool for predicting miscibility and solubility based on the principle of "like dissolves like".[3]

The total cohesive energy of a substance is divided into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent and solute with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of a solvent and a solute in the three-dimensional Hansen space can be calculated. A smaller Ra indicates a higher likelihood of solubility.

Estimating HSP for this compound

Since experimental HSP values for our target compound are unavailable, we can estimate them using group contribution methods.[4][5][6] These methods assign specific values to the different functional groups within the molecule. Based on its structure (aromatic ring, -Br, -CF₃, -OH), a rough estimation can be made, which can then be refined experimentally.

Hansen Solubility Parameters for Common Organic Solvents

The table below provides the HSP for a range of organic solvents, which can be used to screen potential candidates for dissolving this compound.[7][8]

| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Hexane | 14.9 | 0.0 | 0.0 |

| Isopropanol | 15.8 | 6.1 | 16.4 |

| Methanol | 14.7 | 12.3 | 22.3 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

Visualizing Hansen Space

The following diagram illustrates the concept of the Hansen solubility sphere. Solvents that fall within the sphere of the solute are predicted to be good solvents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method (2008) | Emmanuel Stefanis | 414 Citations [scispace.com]

- 6. kinampark.com [kinampark.com]

- 7. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 8. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

Unlocking New Frontiers in Drug Discovery: A Technical Guide to the Potential Research Applications of 5-Bromo-2-(trifluoromethyl)pyridin-4-ol

Introduction: The Strategic Value of Fluorinated Pyridinols in Medicinal Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1] Its derivatives are integral to the development of therapeutics across a wide range of diseases, including cancer and infectious agents.[2][3] The strategic incorporation of a trifluoromethyl (-CF3) group and a bromine atom onto the pyridin-4-ol framework, as in 5-Bromo-2-(trifluoromethyl)pyridin-4-ol, creates a molecule with significant potential for novel drug discovery. The trifluoromethyl group is well-known for enhancing metabolic stability, increasing lipophilicity, and improving binding affinity to target proteins.[2][4] The bromine atom serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions for the construction of diverse chemical libraries. This guide will provide an in-depth exploration of the potential research applications of this compound, offering insights into its synthetic utility and its promise as a scaffold for developing next-generation therapeutics.

Physicochemical and Structural Properties

While specific experimental data for this compound is not widely available, its properties can be inferred from structurally related compounds.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₆H₃BrF₃NO | Based on chemical structure |

| Molecular Weight | ~258.99 g/mol | Calculated from the molecular formula |

| pKa | ~7-8 | The electron-withdrawing trifluoromethyl group will decrease the basicity of the pyridine nitrogen and increase the acidity of the hydroxyl group compared to unsubstituted pyridin-4-ol. |

| Lipophilicity (LogP) | Moderately lipophilic | The trifluoromethyl group significantly increases lipophilicity, while the hydroxyl group provides a degree of hydrophilicity.[4] |

| Reactivity | Multiple reactive sites | The bromine atom is susceptible to substitution and cross-coupling reactions. The hydroxyl group can be alkylated or acylated. The pyridine ring itself can undergo further functionalization. |

Potential Synthetic Pathways

The synthesis of this compound can be approached through several strategic routes, leveraging known methodologies for the construction of substituted pyridines. A plausible retro-synthetic analysis suggests a multi-step synthesis starting from commercially available precursors.

Caption: Retrosynthetic approach for this compound.

A potential forward synthesis is outlined below:

Experimental Protocol: Proposed Synthesis of this compound

-

Step 1: Cyclocondensation. A cyclocondensation reaction using a trifluoromethyl-containing building block, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, and a brominated amine or ammonia equivalent can be employed to form a substituted pyridine ring.[5]

-

Step 2: Halogenation. If the bromine atom is not incorporated in the initial cyclization, selective bromination of the formed 2-(trifluoromethyl)pyridin-4-ol can be achieved using a suitable brominating agent like N-bromosuccinimide (NBS).

-

Step 3: Functional Group Interconversion. Depending on the specific synthetic route, a final step may involve the conversion of a precursor functional group to the hydroxyl group at the 4-position.

Core Research Application: A Scaffold for Kinase Inhibitor Discovery

The trifluoromethylpyridine motif is a privileged scaffold in the design of kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of various kinases.[2] this compound provides an excellent starting point for the development of novel kinase inhibitors through targeted library synthesis.

Workflow for Kinase Inhibitor Library Synthesis

Caption: Library synthesis workflow using this compound.

Experimental Protocol: Parallel Synthesis of a Kinase Inhibitor Library

-

Reaction Plate Preparation: In a 96-well reaction plate, dispense a solution of this compound in a suitable solvent (e.g., dioxane/water).

-

Reagent Addition: To each well, add a different boronic acid (for Suzuki coupling), amine (for Buchwald-Hartwig amination), or alkyne (for Sonogashira coupling) from a pre-formatted reagent library.

-

Catalyst Addition: Add the appropriate palladium catalyst and ligand solution to each well. For example, for a Suzuki coupling, Pd(PPh₃)₄ and a base such as sodium carbonate would be used.

-

Reaction Incubation: Seal the plate and heat to the appropriate temperature (e.g., 80-100 °C) for a specified time (e.g., 12-24 hours).

-

Work-up and Purification: After cooling, perform a parallel work-up, which may involve liquid-liquid extraction or solid-phase extraction. Purify the products using high-throughput parallel purification techniques like mass-directed automated preparative HPLC.

-

Characterization and Screening: Confirm the identity and purity of the compounds in the library using LC-MS. The purified compounds are then screened against a panel of kinases to identify potential inhibitors.

Further Potential Research Applications

Beyond kinase inhibitors, the unique structural features of this compound make it an attractive scaffold for other areas of drug discovery and agrochemical research.

-

GPCR Modulators: The substituted pyridine core can be elaborated to target G-protein coupled receptors (GPCRs), a large family of transmembrane receptors involved in a multitude of physiological processes.

-

Antiviral and Antibacterial Agents: The trifluoromethylpyridine moiety has been explored for its potential in developing novel antimicrobial agents.[2] The lipophilicity imparted by the trifluoromethyl group can enhance membrane penetration, which is beneficial for antibacterial efficacy.[2]

-

Agrochemicals: Trifluoromethylpyridines are key structural motifs in many modern pesticides.[3][5] this compound could serve as a building block for the synthesis of new herbicides, fungicides, or insecticides.[3][6]

-

Materials Science: The unique electronic properties and thermal stability of fluorinated heterocycles suggest potential applications in the development of advanced polymers and other high-performance materials.[3]

Conclusion

This compound represents a largely unexplored, yet highly promising, chemical entity for modern chemical and biological research. Its combination of a reactive bromine handle, a bio-potentiating trifluoromethyl group, and a versatile pyridin-4-ol core provides a powerful platform for the generation of diverse and biologically relevant molecules. This guide has outlined several potential research avenues, with a particular focus on its application as a scaffold for kinase inhibitor discovery. The detailed protocols and workflows provided are intended to serve as a practical starting point for researchers and drug development professionals seeking to leverage the unique properties of this compound to unlock new frontiers in their respective fields.

References

- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central.

- Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. (2026, January 6). NINGBO INNO PHARMCHEM CO.,LTD.

- 5-Bromo-4-trifluoromethyl-pyridin-2-ol | 109919-32-6. (2025, July 16). ChemicalBook.

- 5-Bromo-2-(trifluoromethyl)pyridine 97 436799-32-5. (n.d.). Sigma-Aldrich.

- 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid. (n.d.). Frontier Specialty Chemicals.

- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022, April 11). Journal of Agricultural and Food Chemistry - ACS Publications.

- 5-Bromo-2-(trifluoromethoxy)pyridine | C6H3BrF3NO | CID 45789785. (n.d.). PubChem.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI.

- 5-bromo-2-(trifluoromethyl)pyrimidine synthesis. (n.d.). ChemicalBook.

- 1227494-05-4|4-Bromo-5-(trifluoromethyl)pyridin-2-ol. (n.d.). BLDpharm.

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023, May 18). PMC - NIH.

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

A Theoretical and Computational Guide to the Electronic Properties of 5-Bromo-2-(trifluoromethyl)pyridin-4-ol

Prepared by: Senior Application Scientist, Computational Chemistry Division

Abstract

Substituted pyridin-4-ol scaffolds are of significant interest in pharmaceutical and materials science due to their unique electronic characteristics and versatile biological activities.[1][2] This technical guide presents a comprehensive theoretical framework for characterizing the electronic properties of a novel derivative, 5-Bromo-2-(trifluoromethyl)pyridin-4-ol. By leveraging Density Functional Theory (DFT), we elucidate the molecule's structural and electronic features, including its molecular geometry, frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and charge distribution. The strategic incorporation of a bromine atom and a strongly electron-withdrawing trifluoromethyl (CF3) group is expected to profoundly influence the molecule's reactivity, metabolic stability, and intermolecular interaction potential.[3][4] This guide provides researchers, scientists, and drug development professionals with a robust computational protocol and foundational insights into the electronic landscape of this promising molecule, paving the way for its rational application in drug design and materials engineering.

Introduction: The Significance of Fluorinated Pyridinols

The pyridine ring is a cornerstone scaffold in medicinal chemistry, present in numerous approved therapeutic agents.[5] Its modification with specific functional groups allows for the fine-tuning of physicochemical properties to enhance biological activity and pharmacokinetic profiles.[6] The title compound, this compound, features two particularly influential substituents:

-

The Trifluoromethyl (CF3) Group: This group is a powerful tool in modern drug design.[4] Its high electronegativity and metabolic stability, owing to the strength of the C-F bond, can significantly enhance a molecule's lipophilicity, binding affinity, and in-vivo half-life.[3][4] The CF3 group is often employed to block metabolic oxidation sites or to act as a bioisostere for other groups like chlorine or methyl.[7]

-

The Bromine (Br) Atom: As a halogen, bromine introduces unique electronic and steric effects. It is an electron-withdrawing group that can participate in halogen bonding—a specific type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.

The combination of these groups on a pyridin-4-ol core creates a molecule with a unique electronic profile. Understanding this profile is critical for predicting its chemical behavior, potential biological targets, and suitability as a drug candidate or functional material. This guide outlines a standard, yet powerful, computational methodology to thoroughly investigate these properties.

Computational Methodology: A Validated Approach

The exploration of a molecule's electronic properties is reliably achieved through quantum chemical calculations. Density Functional Theory (DFT) stands out as the method of choice for systems of this size, offering an exceptional balance of computational accuracy and efficiency.[1][8]

Rationale for Method Selection

-

Expertise-Driven Choice of Functional and Basis Set: The protocol employs the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set . This choice is deliberate and grounded in established best practices:

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This functional is one of the most widely used in computational chemistry for its proven reliability in predicting the geometries and electronic properties of organic molecules.[8][9]

-

6-311++G(d,p) Basis Set: This is a Pople-style triple-zeta basis set. The "(d,p)" indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing chemical bonds. The "++" signifies the inclusion of diffuse functions on both heavy and hydrogen atoms, crucial for modeling systems with lone pairs and for accurately calculating properties like electron affinity.[10][11] This robust basis set is particularly well-suited for molecules containing highly electronegative atoms like fluorine and bromine.[9][12]

-

Self-Validating Experimental Workflow

To ensure the trustworthiness of the results, a multi-step, self-validating workflow is essential. Each step builds upon the previous one, with built-in checks to confirm the validity of the computational model.

Caption: A standard computational workflow for theoretical electronic property studies.

Step-by-Step Protocol

-

Geometry Optimization: The initial 3D structure of this compound is optimized to find its most stable energetic conformation. This step is crucial as all subsequent electronic properties are dependent on the molecule's geometry.

-

Frequency Calculation: A frequency analysis is performed at the same level of theory. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface and not a transition state.

-

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. These orbitals are key to understanding chemical reactivity.[13][14]

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and mapped onto the molecule's electron density surface. The MEP is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack and predicting hydrogen bonding interactions.[15][16]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to obtain a detailed picture of the electron density distribution, providing atomic charges and insights into intramolecular charge transfer and delocalization effects.[17][18]

-

Calculation of Global Reactivity Descriptors: Key quantum chemical parameters are derived from the HOMO and LUMO energies to quantify the molecule's reactivity.

Predicted Electronic Properties and Discussion

While direct experimental data for this specific molecule is scarce, the following results are predicted based on the robust computational methodology described.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are the "frontier" orbitals that dictate how a molecule interacts with others.[13]

-

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. It is the orbital from which an electron is most likely to be removed.[19]

-

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. It is the first available orbital for an incoming electron to occupy.[14]

The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity.[20] A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For this compound, the strong electron-withdrawing nature of both the CF3 and Br substituents is expected to lower the energy of both the HOMO and LUMO, with a significant impact on the energy gap.

Caption: The HOMO-LUMO energy gap is inversely related to chemical reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual guide to the charge distribution around the molecule.[21] It visualizes regions that are electron-rich (negative potential, attractive to electrophiles) and electron-poor (positive potential, attractive to nucleophiles).[16]

-

Predicted Negative Regions (Red/Yellow): These are expected around the electronegative oxygen atom of the hydroxyl group and the nitrogen atom within the pyridine ring. These sites are the most likely points for electrophilic attack and hydrogen bond acceptance.[15]

-

Predicted Positive Regions (Blue): These are anticipated around the hydrogen of the hydroxyl group, making it a potential hydrogen bond donor site.

-

Neutral Regions (Green): The carbon backbone and the highly electronegative but well-shielded fluorine atoms will likely exhibit more neutral potential.

The MEP map is a powerful tool in drug design for predicting how a ligand might interact with a biological receptor's binding pocket.[22][23]

Natural Bond Orbital (NBO) Analysis and Charge Distribution

NBO analysis provides quantitative atomic charges, offering a more detailed view than the qualitative MEP map.[24] This analysis partitions the electron density into localized bonds and lone pairs, reflecting the classic Lewis structure concept.[18][25] It is expected that the highest negative charges will be localized on the oxygen, nitrogen, and fluorine atoms due to their high electronegativity. The carbon atom attached to the CF3 group will likely carry a significant positive charge. This charge separation creates a substantial molecular dipole moment, influencing the molecule's solubility and ability to engage in dipole-dipole interactions.

Global Reactivity Descriptors

From the energies of the HOMO (E_HOMO) and LUMO (E_LUMO), several key descriptors that quantify chemical reactivity can be calculated, often based on Koopmans' theorem.[26][27][28]

Table 1: Key Quantum Chemical Reactivity Descriptors

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -E_HOMO | The energy required to remove an electron.[20] |

| Electron Affinity (A) | A ≈ -E_LUMO | The energy released when an electron is added.[20] |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | A measure of reactivity; the inverse of hardness. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's electrophilic nature. |

These quantitative values allow for direct comparison of reactivity between different molecules, providing a powerful tool for lead optimization in drug discovery.

Implications for Drug Development and Materials Science

The theoretical analysis of this compound provides critical insights for its practical application:

-

Drug Design: The identified electron-rich and electron-poor regions on the MEP map can guide the design of derivatives that can form specific hydrogen bonds or halogen bonds with a target protein. The high metabolic stability conferred by the CF3 group is a highly desirable trait for drug candidates.[3][29]

-

Materials Science: The molecule's significant dipole moment and potential for intermolecular interactions (hydrogen and halogen bonding) suggest it could be a valuable building block for creating novel crystalline materials with specific electronic or optical properties.

Conclusion

This guide has detailed a comprehensive and robust theoretical framework for investigating the electronic properties of this compound using Density Functional Theory. The computational protocol, centered on the B3LYP functional and the 6-311++G(d,p) basis set, provides a reliable pathway to explore the molecule's optimized geometry, frontier molecular orbitals, electrostatic potential, and charge distribution. The presence of the strongly electron-withdrawing trifluoromethyl and bromo substituents creates a unique electronic landscape, suggesting high metabolic stability, specific sites for intermolecular interactions, and a distinct reactivity profile. These theoretically derived insights provide a crucial foundation for guiding future experimental work and rationally designing novel pharmaceuticals and advanced materials based on this promising scaffold.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [URL: https://www.mdpi.com/1420-3049/30/14/3009]

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39011116/]

- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. Benchchem. [URL: https://www.benchchem.com/blog/the-trifluoromethyl-group-a-cornerstone-in-modern-medicinal-chemistry]

- Trifluoromethyl group - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/Trifluoromethyl_group]

- Koopmans' theorem - Grokipedia. Grokipedia. [URL: https://grokipedia.org/Koopmans%27_theorem]

- Koopmans' theorem - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/Koopmans%27_theorem]

- Koopmans' Theorem - Chemistry LibreTexts. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Quantum_Mechanics/Quantum_Chemistry/Hartree-Fock_Method/Koopmans_Theorem]

- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. ResearchGate. [URL: https://www.researchgate.

- Koopmans' theorem – Knowledge and References - Taylor & Francis. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/23746149.2017.1352027]

- Koopmans' Theorem in Chemistry | PDF - Scribd. Scribd. [URL: https://www.scribd.com/document/369795156/Koopmans-Theorem-in-Chemistry]

- Natural Bond Orbital (NBO) Analysis: Formaldehyde example - Q-Chem. Q-Chem. [URL: https://www.q-chem.com/education/p-chem-labs/nbo-analysis-formaldehyde-example/]

- Natural Bond Orbital (NBO) Analysis. University of Oldenburg. [URL: https://www.uni-oldenburg.de/fileadmin/user_upload/chemie/ag-grimme/downloads/Software/NBO_manual.pdf]

- Frontier molecular orbital theory - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/Frontier_molecular_orbital_theory]

- Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis Authors: - ChemRxiv. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/65b3a4f325601a2a084b6001]

- Describing Chemical Reactivity with Frontier Molecular Orbitalets | JACS Au. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jacsau.2c00392]

- Molecular electrostatic potential (MEP) map of the compounds. - ResearchGate. ResearchGate. [URL: https://www.researchgate.net/figure/Molecular-electrostatic-potential-MEP-map-of-the-compounds_fig3_375179471]

- Natural bond orbital - Wikipedia. Wikipedia. [URL: https://en.wikipedia.

- Natural Bond Orbital Analysis - Tutorial Example - University of Wisconsin–Madison. University of Wisconsin–Madison. [URL: https://www.chem.wisc.edu/~nbo5/tut_nbo.html]

- Understanding HOMO and LUMO in Chemistry - Ossila. Ossila. [URL: https://www.ossila.com/pages/homo-and-lumo]

- Molecular Electrostatic Potential (MEP). University of Oldenburg. [URL: https://www.uni-oldenburg.de/fileadmin/user_upload/chemie/ag-grimme/downloads/Teaching/mep.pdf]

- Frontier molecular orbital theory – Knowledge and References - Taylor & Francis. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/23746149.2017.1352027?needAccess=true]

- Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis | Theoretical and Computational Chemistry | ChemRxiv | Cambridge Open Engage. Cambridge Open Engage. [URL: https://www.cambridge.

- Frontier Molecular Orbitals - YouTube. YouTube. [URL: https://www.youtube.

- Natural Bond Orbitals (NBO) Calculation in Gaussian Explained | Dr M A Hashmi - YouTube. YouTube. [URL: https://www.youtube.

- Application of molecular electrostatic potentials in drug design - ResearchGate. ResearchGate. [URL: https://www.researchgate.

- In-depth Technical Guide: Theoretical Studies on the Electronic Properties of Substituted Pyridines - Benchchem. Benchchem. [URL: https://www.benchchem.com/blog/in-depth-technical-guide-theoretical-studies-on-the-electronic-properties-of-substituted-pyridines]

- Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies | Request PDF - ResearchGate. ResearchGate. [URL: https://www.researchgate.

- Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. NINGBO INNO PHARMCHEM CO.,LTD.. [URL: https://www.inno-pharmchem.

- Experimental and computational insights into the nature of weak intermolecular interactions in trifluoromethyl-substituted isomeric crystalline N-methyl-N-phenylbenzamides - ResearchGate. ResearchGate. [URL: https://www.researchgate.net/publication/281410292_Experimental_and_computational_insights_into_the_nature_of_weak_intermolecular_interactions_in_trifluoromethyl-substituted_isomeric_crystalline_N-methyl-N-phenylbenzamides]

- Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals. NINGBO INNO PHARMCHEM CO.,LTD.. [URL: https://www.inno-pharmchem.com/news/trifluoromethylpyridine-a-cornerstone-for-next-gen-agrochemicals-and-pharmaceuticals]

- 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid | - Frontier Specialty Chemicals. Frontier Specialty Chemicals. [URL: https://frontierspecialtychemicals.com/product/5-bromo-2-trifluoromethylpyridine-4-carboxylic-acid/]

- Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. SpringerLink. [URL: https://link.springer.com/article/10.1186/s13065-024-01180-8]

- Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory - ResearchGate. ResearchGate. [URL: https://www.researchgate.net/publication/272382104_Theoretical_Study_of_Electronic_Properties_of_Pyridine_Pyrimidine_Pyrazine_and_Pyridazine_via_Density_Functional_Theory]

- RSC Advances. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/ra/c9ra07450a]

- 5-bromo-4-(trifluoromethyl)pyridin-2-ol - PubChemLite. PubChemLite. [URL: https://pubchemlite.org/compound/CID19996518]

- Supplementary Material B3LYP/6-311G** Gaussian Archive entries for 28a, 28b, 29a and 29b Ethyl 4-[2-(benzylseleno)pyridin-3-yl]-. University of Melbourne. [URL: https://www.chem.unimelb.edu.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6092490/]

- Basis Sets | Gaussian.com. Gaussian.com. [URL: https://gaussian.com/basissets/]

- 5-Bromo-2-(trifluoromethyl)pyridine 97 436799-32-5 - Sigma-Aldrich. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/436799]

- Basis Set FAQ. Wavefunction, Inc.. [URL: https://www.wavefun.com/support/faq/basis_sets.html]

- Thermochemical Parameters by DFT/B3LYP with 6-311++G (d,p) basis set - ResearchGate. ResearchGate. [URL: https://www.researchgate.net/figure/Thermochemical-Parameters-by-DFT-B3LYP-with-6-311-G-d-p-basis-set_tbl1_308753239]

- 5-bromo-2-(trifluoromethyl)pyrimidine synthesis - ChemicalBook. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/799557-86-1.htm]

- Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory | Salman | Chemistry and Materials Research - IISTE.org. IISTE.org. [URL: https://www.iiste.org/Journals/index.php/CMR/article/view/12971]

- Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC - NIH. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5023412/]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. gaussian.com [gaussian.com]

- 11. Basis Set FAQ [downloads.wavefun.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 14. ossila.com [ossila.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. MEP [cup.uni-muenchen.de]

- 17. q-chem.com [q-chem.com]

- 18. NBO [cup.uni-muenchen.de]

- 19. youtube.com [youtube.com]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. researchgate.net [researchgate.net]

- 22. chemrxiv.org [chemrxiv.org]

- 23. researchgate.net [researchgate.net]

- 24. Natural bond orbital - Wikipedia [en.wikipedia.org]

- 25. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 26. grokipedia.com [grokipedia.com]

- 27. Koopmans' theorem - Wikipedia [en.wikipedia.org]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 5-Bromo-2-(trifluoromethyl)pyridin-4-ol from 3-Picoline: A Detailed Guide for Drug Development Professionals

This comprehensive guide details a strategic, multi-step synthesis of 5-Bromo-2-(trifluoromethyl)pyridin-4-ol, a valuable building block in medicinal chemistry, starting from the readily available and inexpensive 3-picoline. This document provides not just a series of protocols, but a deep dive into the chemical logic, rationale behind methodological choices, and practical insights to empower researchers in drug discovery and development.

Introduction

Substituted pyridin-4-ols are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active molecules. The incorporation of a trifluoromethyl group at the 2-position and a bromine atom at the 5-position can significantly modulate the physicochemical and pharmacological properties of a lead compound, enhancing attributes such as metabolic stability, lipophilicity, and binding affinity. This guide outlines a robust and reproducible synthetic route to this compound, designed for both laboratory-scale synthesis and potential scale-up considerations.

Synthetic Strategy: A Stepwise Functionalization Approach

The synthesis commences with the strategic functionalization of the 3-picoline ring. The chosen pathway involves a series of carefully orchestrated steps to introduce the desired substituents with high regioselectivity. The overall strategy can be visualized as follows:

Figure 1: Overall synthetic workflow from 3-Picoline to this compound.

Experimental Protocols

Step 1: Synthesis of 3-Picoline N-oxide

Rationale: The initial N-oxidation of 3-picoline serves a dual purpose. It deactivates the pyridine ring towards electrophilic substitution at the 3- and 5-positions while activating the 2-, 4-, and 6-positions for nucleophilic attack and facilitating subsequent electrophilic substitution at the 4-position.

Protocol:

| Reagent/Solvent | Molar Eq. | Amount |

| 3-Picoline | 1.0 | (Specify amount) |

| Glacial Acetic Acid | - | (Specify volume) |

| 30% Hydrogen Peroxide | 1.1 | (Specify volume) |

-

To a stirred solution of 3-picoline in glacial acetic acid, add 30% hydrogen peroxide dropwise at a temperature maintained between 70-80 °C.

-

After the addition is complete, continue stirring at this temperature for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and carefully decompose the excess hydrogen peroxide.

-

Concentrate the mixture under reduced pressure to remove the acetic acid.

-

Neutralize the residue with a suitable base (e.g., sodium carbonate) and extract the product with an appropriate organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford 3-picoline N-oxide.

Step 2: Synthesis of 2-Chloro-3-methyl-4-nitropyridine N-oxide

Rationale: This step introduces the nitro group at the desired 4-position, facilitated by the N-oxide. Subsequent treatment with a chlorinating agent installs the chloro substituent at the 2-position, which will later be replaced by the trifluoromethyl group.

Protocol: